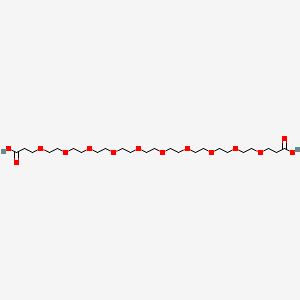

Bis-PEG10-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYUGGOOBJIZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Bis-PEG10-acid: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG10-acid, a homobifunctional polyethylene glycol (PEG) linker. It details its chemical and physical properties, outlines its primary applications in bioconjugation, and provides representative experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a hydrophilic crosslinker featuring two terminal carboxylic acid groups. The ten repeating ethylene glycol units impart water solubility to the molecule and the conjugates it forms, which can be advantageous for improving the pharmacokinetic properties of biopharmaceuticals. The terminal carboxylic acids can be readily coupled with primary amines on proteins, peptides, or small molecules to form stable amide bonds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C24H46O14 | [1][2] |

| Molecular Weight | 558.62 g/mol | [1] |

| Exact Mass | 558.2888 | [1] |

| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid | |

| Appearance | Varies (often a solid or viscous oil) | |

| Solubility | Soluble in water and many organic solvents | [1] |

| CAS Number | 2055023-26-0 |

Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool for crosslinking and spacing in complex biomolecules. Its primary applications are in the development of ADCs and PROTACs, where it serves as the linker connecting the targeting moiety to the therapeutic payload or the E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In ADC design, a linker like this compound can be used to attach a cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the conjugate to a specific antigen on the surface of cancer cells. Upon internalization, the ADC is processed, releasing the payload to induce cell death. The PEG component of the linker can help to improve the solubility and stability of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound can function as this linker, bringing the target protein and the E3 ligase into proximity to facilitate ubiquitination and subsequent degradation by the proteasome.

Experimental Protocols

The following are generalized protocols for the use of a di-acid PEG linker like this compound in bioconjugation. The specific reaction conditions may require optimization based on the substrates being used.

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid groups on this compound using EDC and NHS to form an amine-reactive NHS ester, which then reacts with a primary amine on the molecule to be conjugated.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

-

-

Coupling to Amine:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated NHS ester solution to the amine solution. The molar ratio may need to be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding the quenching solution.

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.

-

Representative Workflow for PROTAC Synthesis

This workflow outlines the steps for synthesizing a PROTAC where this compound links a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes a step-wise conjugation.

Step 1: Mono-functionalization of this compound

-

React this compound with a protected amine-containing POI ligand in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) in an anhydrous solvent like DMF. Use a molar ratio that favors the formation of the mono-substituted product.

-

Purify the resulting mono-functionalized PEG linker-POI ligand conjugate.

Step 2: Deprotection

-

If the POI ligand contained a protecting group on another functional moiety, deprotect it according to the appropriate chemical procedure.

Step 3: Coupling to E3 Ligase Ligand

-

Activate the remaining carboxylic acid on the PEG linker of the purified conjugate from Step 1 using a coupling agent like HATU or EDC/NHS.

-

React the activated conjugate with the amine-functional E3 ligase ligand.

-

Purify the final PROTAC molecule using chromatography (e.g., flash column chromatography or preparative HPLC).

Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating this compound to an amine-containing molecule.

Mechanism of Action for an ADC Targeting HER2

This diagram illustrates the signaling pathway and mechanism of action for an Antibody-Drug Conjugate targeting the HER2 receptor, a common application for PEG linkers.

Logical Relationship in PROTAC-mediated Protein Degradation

This diagram shows the logical steps involved in the degradation of a target protein, such as EGFR, by a PROTAC molecule.

References

An In-depth Technical Guide to the Hydrophilic Spacer of Bis-PEG10-acid for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the overall physicochemical properties, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their hydrophilicity, biocompatibility, and tunable length. This technical guide provides a comprehensive overview of a specific and versatile linker, Bis-PEG10-acid, for researchers and drug development professionals.

This compound is a homobifunctional PEG linker characterized by a chain of ten ethylene glycol units flanked by a carboxylic acid group at each terminus. This structure imparts a distinct set of properties that are highly advantageous in bioconjugation and drug design. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial factor when dealing with hydrophobic drug payloads.[1][2][3] The terminal carboxylic acid groups provide reactive handles for covalent attachment to primary amines on proteins, peptides, or other molecules, forming stable amide bonds.[1][2]

Core Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes the key quantitative data for this linker.

| Property | Value | Reference(s) |

| Chemical Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid | |

| Molecular Formula | C24H46O14 | |

| Molecular Weight | 558.62 g/mol | |

| CAS Number | 2055023-26-0 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% - >98% | |

| Solubility | Soluble in DMSO, Water, DCM, DMF | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

The utility of this compound lies in its ability to be conjugated to biomolecules through its terminal carboxylic acid groups. The most common method for this is the two-step carbodiimide coupling reaction, which involves the activation of the carboxylic acids with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated linker then readily reacts with primary amines on the target molecule.

Protocol: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer (e.g., borate buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare stock solutions of EDC and NHS in Activation Buffer or water immediately before use.

-

Prepare the amine-containing molecule in the Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction tube, add the desired molar excess of this compound to the amine-containing molecule.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step is most efficient at pH 4.5-6.0.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule.

-

The reaction of the NHS-activated linker with primary amines is most efficient at pH 7.2-8.0. If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to 7.2-8.0 using the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., Tris or glycine).

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Analyze the purified conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.

-

Applications in Drug Development: ADCs and PROTACs

The hydrophilic and bifunctional nature of this compound makes it an ideal linker for the construction of complex therapeutic modalities like Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a crucial role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the tumor site. A hydrophilic linker like this compound can improve the solubility and reduce aggregation of the ADC, which is particularly important when conjugating hydrophobic drugs. The defined length of the PEG10 chain provides a specific spacer between the antibody and the drug, which can influence the steric hindrance and interaction with the target antigen.

Below is a diagram illustrating the general workflow for synthesizing an ADC where a linker like this compound could be employed.

A key target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers. An ADC targeting HER2 would deliver a cytotoxic payload specifically to cancer cells, leading to their destruction while minimizing damage to healthy tissues. The signaling pathway downstream of HER2 that promotes cell proliferation and survival is a critical target for such therapies.

References

A Technical Guide to the Synthesis and Purification of Bis-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Bis-PEG10-acid, a homobifunctional PEG derivative increasingly utilized in bioconjugation, hydrogel formation, and as a linker in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed methodologies for the synthesis of this compound via catalytic oxidation of the corresponding diol, followed by robust purification protocols.

Synthesis of this compound

The synthesis of this compound (4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontanedioic acid) is most commonly achieved through the oxidation of its corresponding diol precursor, polyethylene glycol (10) diol. This process converts the terminal primary alcohol groups into carboxylic acids. Catalytic oxidation using platinum or a combination of platinum and palladium supported on carbon is an effective method.

Reaction Principle

The core reaction involves the selective oxidation of the terminal hydroxyl groups of the PEG diol to carboxylic acids. This is typically performed in an aqueous solution using a strong oxidizing agent or, more efficiently, with an oxygen source in the presence of a noble metal catalyst. The reaction proceeds in two steps: the initial oxidation of the alcohol to an aldehyde, followed by the subsequent oxidation of the aldehyde to a carboxylic acid. Controlling the reaction conditions is crucial to prevent the formation of byproducts and ensure a high yield of the desired dicarboxylic acid.

Experimental Protocol: Catalytic Oxidation

This protocol is based on established methods for the oxidation of polyethylene glycols.[1][2][3]

Materials:

-

Polyethylene glycol (10) diol (PEG10-diol)

-

Platinum on carbon catalyst (5% w/w) or Palladium/Platinum on carbon composite catalyst

-

Deionized water

-

Oxygen gas or Hydrogen Peroxide (H₂O₂)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric acid (HCl) solution (for neutralization)

-

Sodium chloride (for salting out)

-

Dichloromethane (DCM) or Chloroform (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve Polyethylene glycol (10) diol in deionized water to create a 10-15% (w/v) solution in a reaction vessel equipped with a stirrer, gas inlet, and pH probe.

-

Catalyst Addition: Add the platinum-on-carbon catalyst to the solution. The catalyst loading is typically 5-10% by weight of the PEG-diol.

-

pH Adjustment: Adjust the pH of the solution to 9-11 using a sodium hydroxide solution. This alkaline condition facilitates the oxidation process.

-

Reaction Initiation: Heat the reaction mixture to a temperature between 40-95°C. Introduce a stream of oxygen gas into the mixture while stirring vigorously. Alternatively, hydrogen peroxide can be added portion-wise as the oxidizing agent.[2]

-

Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via NMR to observe the disappearance of the terminal alcohol protons and the appearance of signals corresponding to the carboxylic acid. The pH of the reaction mixture will decrease as the carboxylic acid is formed; maintain the pH in the 9-11 range by the controlled addition of NaOH solution.

-

Reaction Completion: The reaction is considered complete when the pH of the system stabilizes and no longer decreases.

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration.

-

Neutralization and Extraction: Adjust the pH of the filtrate to ~2-3 with hydrochloric acid. This protonates the carboxylate, making it extractable into an organic solvent. The product can be "salted out" by adding sodium chloride to the aqueous solution to improve extraction efficiency. Extract the aqueous solution multiple times with dichloromethane or chloroform.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting material, mono-acid byproduct, and other impurities. The polar nature of PEGs can make purification challenging. A combination of chromatographic techniques is often employed to achieve high purity.

Experimental Protocol: Silica Gel Column Chromatography

Silica gel chromatography is a cost-effective method for the initial purification of this compound. The addition of a small amount of acid to the mobile phase can improve the separation of carboxylic acid-containing compounds.[4]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM) or Chloroform

-

Methanol

-

Formic acid

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM) and wet pack a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol. To improve separation and reduce tailing of the acidic product, 1-2% formic acid can be added to the eluent.

-

Start with 100% Chloroform.

-

Gradually increase the percentage of Methanol (e.g., from 0% to 10%) in the Chloroform/Methanol mixture containing 1% formic acid.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving very high purity (>98%), preparative RP-HPLC is the method of choice. Separation is based on the hydrophobicity of the molecules.

Materials:

-

Partially purified this compound

-

Preparative C18 HPLC column

-

Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Acetonitrile with 0.1% TFA or Formic Acid

Procedure:

-

System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA).

-

Sample Preparation: Dissolve the this compound in the initial mobile phase and filter it through a 0.45 µm filter.

-

Injection and Elution: Inject the sample onto the column and begin a gradient elution, gradually increasing the percentage of the organic solvent (Acetonitrile).

-

Suggested Gradient:

-

5-60% Acetonitrile in Water over 30 minutes.

-

60-95% Acetonitrile in Water over 5 minutes.

-

Hold at 95% Acetonitrile for 5 minutes.

-

-

-

Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze for purity using analytical HPLC.

-

Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize the remaining aqueous solution to obtain the highly pure this compound.

The following diagram illustrates the purification workflow for this compound.

Quantitative Data and Characterization

The following table summarizes expected quantitative data for the synthesis and purification of this compound based on typical yields for similar reactions and purification methods.

| Parameter | Synthesis (Catalytic Oxidation) | Purification (Silica Gel) | Purification (RP-HPLC) |

| Starting Material | PEG10-diol | Crude this compound | Partially Purified |

| Typical Yield | 70-85% | ~60-75% Recovery | ~80-90% Recovery |

| Purity Before Step | >99% | ~70-85% | ~95% |

| Purity After Step | ~70-85% | >95% | >98% |

Characterization

-

¹H NMR Spectroscopy: This is a critical technique to confirm the structure and purity of the final product. The spectrum should show the disappearance of the signals corresponding to the terminal -CH₂-OH protons of the starting diol and the appearance of a new signal for the -CH₂-COOH protons, which will be shifted downfield. The integration of the repeating ethylene glycol units can be compared to the terminal acid methylene protons to confirm the structure and estimate purity.

-

Mass Spectrometry (ESI-MS): ESI-MS can be used to confirm the molecular weight of the this compound. Due to the nature of PEGs, multiple charged species with different ions (e.g., H⁺, Na⁺, K⁺) may be observed.

-

HPLC: Analytical RP-HPLC is used to determine the final purity of the product.

Conclusion

The synthesis and purification of this compound require a systematic approach involving controlled catalytic oxidation followed by multi-step chromatographic purification. The protocols outlined in this guide provide a robust framework for obtaining high-purity this compound suitable for demanding applications in drug delivery and bioconjugation. Careful monitoring of reaction conditions and appropriate analytical characterization are essential for ensuring the quality and consistency of the final product.

References

- 1. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]

- 2. CN116144009B - A kind of preparation method of polyethylene glycol dicarboxylic acid - Google Patents [patents.google.com]

- 3. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]

- 4. Reddit - The heart of the internet [reddit.com]

An In-Depth Technical Guide on the Mechanism of Action for Bis-PEG10-acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG10-acid, a homobifunctional polyethylene glycol (PEG) linker, detailing its mechanism of action, applications in drug development, and relevant experimental protocols. The information presented is tailored for researchers and scientists actively involved in the design and synthesis of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concept: The Role of this compound in Bioconjugation

This compound is a discrete PEG (dPEG) linker characterized by a chain of ten ethylene glycol units flanked by a carboxylic acid group at each terminus. Its fundamental role is to covalently connect two molecular entities, thereby creating a stable conjugate with tailored pharmacokinetic and pharmacodynamic properties. The key attributes of the this compound linker are:

-

Hydrophilicity: The polyethylene glycol backbone imparts significant water solubility to the linker and, consequently, to the entire conjugate. This is crucial for improving the solubility and reducing the aggregation of hydrophobic drug payloads, which can enhance the overall pharmacological profile of the therapeutic.[1][2]

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer that is generally considered non-toxic and elicits a minimal immune response.[1]

-

Defined Length and Homogeneity: As a discrete PEG linker, this compound has a precise molecular weight and length. This uniformity is advantageous for producing homogeneous conjugates with consistent properties, which is a critical aspect for regulatory approval and clinical performance.[2]

-

Reactive Termini: The terminal carboxylic acid groups provide reactive handles for conjugation. Through activation, typically with carbodiimide chemistry, these groups can form stable amide bonds with primary or secondary amines on the target molecules.[3]

Mechanism of Action in PROTACs: A Case Study of SIAIS178

A prime example of the application of a short PEG-based linker, analogous in principle to this compound, is in the development of the PROTAC SIAIS178. This molecule was designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).

The mechanism of action for a PROTAC like SIAIS178, which utilizes a flexible linker, can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct warheads connected by the PEG linker, simultaneously binds to the target protein (BCR-ABL) and an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL). The flexibility and length of the PEG linker are critical for enabling the optimal orientation of these two proteins to form a stable ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on BCR-ABL.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into small peptides, effectively eliminating the oncoprotein from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of further target protein molecules.

The signaling pathway for this process is illustrated in the diagram below.

Caption: PROTAC-mediated degradation of BCR-ABL.

Data Presentation

The following tables summarize key quantitative data related to the performance of PROTACs and the properties of linkers.

Table 1: In Vitro and In Vivo Efficacy of SIAIS178

| Parameter | Value | Cell Line/Model |

| IC₅₀ (Cell Viability) | 24.0 nM | K562 cells |

| DC₅₀ (BCR-ABL Degradation) | 8.5 nM | K562 cells |

| In Vivo Tumor Regression | Dose-dependent | K562 xenograft model |

Table 2: Pharmacokinetic Properties of SIAIS178 in Rats

| Administration Route | T₁/₂ (hours) | Cₘₐₓ (nM) |

| Intravenous (IV) | 3.82 | 1165.2 |

| Intraperitoneal (IP) | 12.35 | 30 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 558.6 g/mol |

| Formula | C₂₄H₄₆O₁₄ |

| CAS Number | 2055023-26-0 |

| Purity | ≥98% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific use of this compound.

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on this compound and subsequent conjugation to an amine-containing molecule (e.g., a targeting ligand or a payload).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC to the this compound solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by LC-MS.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated Bis-PEG10-NHS ester solution to the amine-containing molecule solution. The molar ratio of the NHS ester to the amine may need to be optimized (a starting point is a 1.2 to 2-fold molar excess of the NHS ester).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS ester by adding the quenching solution and incubating for 30 minutes.

-

Purify the conjugate using SEC or reverse-phase HPLC to remove unreacted linker, byproducts, and starting materials.

-

Characterize the final conjugate by LC-MS to confirm the molecular weight and by analytical HPLC to assess purity.

-

References

The Versatility of PEG Linkers: A Technical Guide for Researchers

An in-depth exploration of the synthesis, application, and impact of Poly(ethylene glycol) (PEG) linkers in pioneering research and drug development.

Poly(ethylene glycol), or PEG, has become an indispensable tool in the researcher's arsenal. Its unique properties—biocompatibility, solubility in aqueous and organic solvents, and lack of toxicity and immunogenicity—make it an ideal linker for a vast array of applications, from enhancing the therapeutic efficacy of drugs to enabling novel diagnostic techniques.[1][2] This technical guide provides a comprehensive overview of the uses of PEG linkers in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of PEG Linkers

PEG linkers are most prominently used to connect two or more molecular entities, thereby imparting the favorable properties of PEG to the entire conjugate. This process, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3][4] Key application areas include:

-

Drug Delivery: PEG linkers are integral to modern drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles.[5] In ADCs, PEG linkers connect a potent cytotoxic drug to a monoclonal antibody, improving the solubility of hydrophobic payloads and allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation. For nanoparticles, a dense layer of PEG chains creates a "stealth" effect, shielding the nanoparticle from the immune system and prolonging its circulation time in the bloodstream.

-

Bioconjugation and Proteomics: The ability to connect biomolecules with precision is fundamental to proteomics and other areas of biological research. Heterobifunctional PEG linkers, which possess different reactive groups at each end, are particularly useful for linking two distinct molecules, such as a protein and a fluorescent dye or a peptide and a solid support.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PEG linker is a critical component of a PROTAC, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and composition of the PEG linker are crucial for the formation of a stable ternary complex and subsequent protein degradation.

Quantitative Impact of PEG Linker Properties

The length, molecular weight, and architecture of a PEG linker have a profound impact on the properties of the resulting conjugate. Careful selection of the PEG linker is therefore critical for optimizing performance.

Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

The length of the PEG linker in an ADC can influence its clearance rate and in vitro cytotoxicity. Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. However, this can sometimes come at the cost of reduced in vitro potency.

| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vitro Cytotoxicity Reduction (fold change) | Reference |

| No PEG | ~15 | 1 | |

| PEG2 | ~10 | - | |

| PEG4 | ~7 | 4.5 | |

| PEG8 | ~5 | - | |

| PEG10 | - | 22 | |

| PEG12 | ~5 | - | |

| PEG24 | ~5 | - |

Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life

For PEGylated nanoparticles, the molecular weight of the PEG chains is a key determinant of their circulation time. Higher molecular weight PEGs are more effective at shielding the nanoparticle from opsonization and clearance by the mononuclear phagocyte system (MPS).

| Nanoparticle Type | PEG Molecular Weight (kDa) | Circulation Half-Life (hours) | Reference |

| Gold Nanoparticles (AuNPs) | ≤ 2 | Minimal increase | |

| Gold Nanoparticles (AuNPs) | 5 | Significant increase | |

| Gold Nanoparticles (AuNPs) | 2 (polydisperse) | 8.8 ± 0.7 | |

| Gold Nanoparticles (AuNPs) | 36-unit (monodisperse) | 23.6 ± 2.3 | |

| Gold Nanoparticles (AuNPs) | 45-unit (monodisperse) | 21.9 ± 1.5 |

Comparison of Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a significant role. Branched or multi-arm PEG linkers can create a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance circulation time. Branched linkers also offer the potential for attaching multiple molecules, which is advantageous for applications such as dual-payload ADCs.

| Conjugate Type | Linker Architecture | Clearance/Uptake | Key Finding | Reference |

| ADC (DAR 8) | Linear (L-PEG24) | High | Branched linker more effectively shields the hydrophobic payload. | |

| ADC (DAR 8) | Pendant (P-(PEG12)2) | Low | Branched linker more effectively shields the hydrophobic payload. | |

| Nanoparticle | Linear | - | Branched PEG resulted in a greater reduction in protein adsorption. | |

| Nanoparticle | Branched (4-arm) | Lower protein adsorption | Branched PEG resulted in a greater reduction in protein adsorption. |

Key Experimental Protocols

The successful application of PEG linkers in research relies on robust and well-defined experimental protocols. This section provides detailed methodologies for common PEGylation and purification techniques.

Amine-Specific PEGylation using NHS Esters

This is one of the most common PEGylation strategies, targeting the primary amines of lysine residues and the N-terminus of proteins and peptides.

Materials:

-

Protein or peptide to be PEGylated

-

MeO-PEG-NHS ester (or other desired NHS-activated PEG)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris or glycine solution)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein or peptide in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the MeO-PEG-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 250 mM). The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.

-

Conjugation Reaction: Add a 5- to 50-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Thiol-Specific PEGylation using Maleimides

This method provides more site-specific conjugation by targeting the sulfhydryl group of cysteine residues.

Materials:

-

Cysteine-containing protein or peptide

-

PEG-Maleimide

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Dissolve the cysteine-containing protein or peptide in the thiol-free reaction buffer. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Purify the PEGylated conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-Maleimide.

Purification and Characterization of PEGylated Proteins

Following the conjugation reaction, it is crucial to purify the PEGylated product and characterize it to confirm successful PEGylation.

-

Purification:

-

Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and smaller PEG reagents based on their hydrodynamic radius.

-

Ion-Exchange Chromatography (IEX): IEX can be used to separate proteins with different degrees of PEGylation, as the attachment of PEG chains can alter the overall surface charge of the protein.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.

-

-

Characterization:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (e.g., MALDI-TOF): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

-

HPLC (High-Performance Liquid Chromatography): Analytical SEC or reverse-phase HPLC can be used to assess the purity of the final product.

-

Visualizing PEG Linker Applications with Graphviz

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using the DOT language for Graphviz.

Conclusion

PEG linkers are remarkably versatile tools that have revolutionized many areas of research and drug development. By understanding the fundamental properties of PEG and the impact of its various characteristics, researchers can rationally design and synthesize conjugates with optimized properties for a wide range of applications. The continued development of novel PEGylation strategies and linker technologies promises to further expand the utility of this powerful polymer in addressing key challenges in medicine and biology.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. benchchem.com [benchchem.com]

The Cornerstone of Biopharmaceutical Innovation: A Technical Guide to Bioconjugation with PEG Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the strategic modification of biologics is paramount to enhancing their therapeutic efficacy. Among the various bioconjugation techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) derivatives—has emerged as a foundational technology. This guide provides an in-depth exploration of the basic principles of bioconjugation with PEG derivatives, offering a technical resource for researchers, scientists, and drug development professionals. By understanding the core chemistries, experimental considerations, and resulting pharmacokinetic and pharmacodynamic alterations, scientists can better harness PEGylation to develop safer and more effective biotherapeutics.[1][2]

Fundamental Principles of PEGylation

PEGylation is a widely adopted strategy to improve the pharmacological properties of therapeutic molecules, including proteins, peptides, and small drugs.[3][4][5] The covalent attachment of PEG chains imparts several advantageous characteristics.

Key Advantages of PEGylation:

-

Prolonged Circulating Half-Life: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream. This often translates to a reduced dosing frequency, improving patient compliance.

-

Enhanced Stability: The PEG moiety can shield the therapeutic molecule from proteolytic degradation and opsonization, increasing its stability in biological environments.

-

Reduced Immunogenicity and Antigenicity: The "stealth" properties conferred by the PEG chains can mask the therapeutic molecule from the host's immune system, reducing the likelihood of an immune response.

-

Improved Solubility: PEGylation can enhance the solubility of hydrophobic drugs and proteins in aqueous solutions.

The success of PEGylation is dependent on several factors, including the molecular weight and structure (linear vs. branched) of the PEG derivative, the number of PEG chains attached, and the specific site of conjugation. Modern approaches have shifted from random, non-specific "first-generation" PEGylation to more controlled, site-specific "second-generation" techniques to produce well-defined and homogenous conjugates.

Core Chemistries of Bioconjugation with PEG Derivatives

The choice of PEGylation chemistry is dictated by the available functional groups on the target biomolecule. The most common strategies target primary amines, thiols, and carbonyl groups.

Amine-Reactive PEGylation (N-Hydroxysuccinimidyl Esters)

The most prevalent method for PEGylating proteins targets the abundant primary amine groups found on lysine residues and the N-terminus. N-hydroxysuccinimidyl (NHS) esters of PEG are highly reactive towards amines under mild pH conditions (typically pH 7-9), forming stable amide bonds.

Thiol-Reactive PEGylation (Maleimide Derivatives)

For more site-specific conjugation, thiol-reactive PEG derivatives are often employed. Cysteine residues, which are less abundant than lysine, can be targeted. The maleimide functional group reacts specifically with the sulfhydryl group of cysteine at neutral pH (6.5-7.5) to form a stable thioether bond.

Carbonyl-Reactive PEGylation (Hydrazide Derivatives)

Glycoproteins offer a unique opportunity for site-specific PEGylation by targeting their carbohydrate moieties. Mild oxidation of the sugar residues with sodium periodate generates aldehyde groups. These aldehydes can then be specifically reacted with a hydrazide-functionalized PEG to form a stable hydrazone bond.

Quantitative Impact of PEGylation on Biopharmaceuticals

The effects of PEGylation can be quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature, demonstrating the impact of PEGylation on the pharmacokinetic and biophysical properties of several therapeutic proteins.

Table 1: Pharmacokinetic Parameters of Native vs. PEGylated Proteins

| Therapeutic Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |

| Interferon-α2a | ~5.1 hours | ~65 hours | ~13 | |

| Interferon-β1b | ~8.5 hours | ~29.3 hours | ~3.5 | |

| Asparaginase | ~1.25 days | ~7 days | ~5.6 | |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 1.79 hours | 7.05 hours | ~3.9 | |

| Human Growth Hormone (hGH) | ~3.4 hours | ~15.3 hours (4.5-fold increase) | ~4.5 | |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | ~0.5-1 hour | Up to 47 hours (47-fold increase) | Up to 47 |

Table 2: Effect of PEGylation on Protein Stability and Activity

| Protein | PEG Size (kDa) | Change in Thermal Stability (Tm) | Residual Activity (%) | Reference(s) |

| α-Chymotrypsin | 5 | Increased stability | ~50-60% | |

| Lysozyme | 20 | Tm decreased by 1.7°C | Not specified | |

| α1-Antitrypsin | 30 | No significant change in Tm | Not specified | |

| α1-Antitrypsin | 40 (2-armed) | No significant change in Tm | Not specified | |

| Trastuzumab Fab | 20 | Not specified | 2-fold decrease in binding affinity | |

| Trastuzumab Fab' | 2 x 10 | Not specified | 3-fold decrease in binding affinity |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized, step-by-step protocols for the key PEGylation chemistries discussed.

General Protocol for NHS-Ester PEGylation of a Protein

-

Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines like Tris, perform a buffer exchange.

-

PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety is susceptible to hydrolysis.

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the protein and desired degree of PEGylation.

-

Quenching (Optional): The reaction can be stopped by adding an excess of a small molecule primary amine, such as glycine or Tris buffer.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

-

Characterization: Analyze the PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation and purity.

General Protocol for Maleimide PEGylation of a Cysteine-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a thiol-free buffer at pH 6.5-7.5. Buffers should be degassed and can contain a chelating agent like EDTA to prevent disulfide bond formation. If the cysteine is in a disulfide bond, it must first be reduced with an agent like DTT or TCEP, followed by removal of the reducing agent.

-

PEG Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide-activated PEG in the reaction buffer or a compatible organic solvent.

-

PEGylation Reaction: Add a 1.1- to 20-fold molar excess of the PEG-maleimide solution to the peptide solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress by HPLC.

-

Quenching: Add a molar excess of a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

-

Purification: Purify the PEGylated peptide using reversed-phase HPLC (RP-HPLC) or SEC.

-

Characterization: Characterize the final product by mass spectrometry to confirm the covalent attachment of the PEG moiety.

General Protocol for Hydrazide-Aldehyde PEGylation of a Glycoprotein

-

Oxidation of Glycoprotein: Dissolve the glycoprotein in a sodium acetate buffer (pH 5.5). Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution and incubate in the dark at 4°C for 30 minutes.

-

Removal of Oxidant: Stop the reaction and remove excess periodate using a desalting column equilibrated with sodium acetate buffer (pH 5.5).

-

PEG Reagent Preparation: Dissolve the hydrazide-activated PEG in an appropriate buffer or DMSO.

-

PEGylation Reaction: Add the PEG-hydrazide solution to the oxidized glycoprotein solution. A final concentration of 5-10 mM of the hydrazide reagent is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours.

-

Purification: Purify the PEGylated glycoprotein using SEC or IEX to remove unreacted reagents.

-

Characterization: Analyze the conjugate using SDS-PAGE and other analytical techniques to confirm successful PEGylation.

Strategic Considerations and Workflow

The selection of a PEGylation strategy is a critical decision in the development of a biopharmaceutical. The following diagram illustrates a logical workflow for a typical PEGylation project.

Conclusion

PEGylation remains a cornerstone of biopharmaceutical development, offering a versatile and effective means to enhance the therapeutic properties of a wide range of molecules. A thorough understanding of the fundamental principles of bioconjugation with PEG derivatives, including the various chemical strategies and their quantitative impact, is essential for the rational design and successful development of next-generation biologics. This guide has provided a comprehensive overview of these core concepts, detailed experimental protocols, and a logical framework for approaching a PEGylation project. By leveraging this knowledge, researchers can continue to innovate and deliver improved therapies to patients worldwide.

References

- 1. Current Use of Asparaginase in Acute Lymphoblastic Leukemia/Lymphoblastic Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Homobifunctional Crosslinkers

Introduction

Bifunctional crosslinkers are indispensable chemical reagents that facilitate the covalent joining of two or more molecules through stable bonds.[1] These molecular bridges are fundamental tools across a spectrum of scientific fields, from protein structure analysis to the development of advanced therapeutics like antibody-drug conjugates.[1] This guide focuses on a primary class of these reagents: homobifunctional crosslinkers. These reagents are distinguished by the presence of two identical reactive groups, enabling them to link similar functional groups within a single molecule (intramolecular) or between different molecules (intermolecular).[2][3] They are typically employed in single-step reactions to capture a comprehensive "snapshot" of protein interactions or to polymerize molecules with like functional groups. This technical guide provides a detailed overview of the core concepts, classifications, and key applications of homobifunctional crosslinkers for researchers, scientists, and drug development professionals.

Core Concepts of Homobifunctional Crosslinkers

The structure of a homobifunctional crosslinker consists of two key components: the identical reactive groups at each end and the intervening spacer arm. These components dictate the reagent's chemical specificity, reach, and utility in various applications.

-

Reactive Groups: These determine the functional groups on target molecules (e.g., proteins, nucleic acids) that the crosslinker will covalently bond to. The most common targets in proteins are primary amines (-NH₂) found in lysine residues and at the N-terminus, and sulfhydryls (-SH) in cysteine residues.

-

Spacer Arm: The spacer arm is the chemical chain that connects the two reactive ends. Its length is a critical determinant of the crosslinking reaction, defining the molecular distance between the conjugated molecules. This property allows crosslinkers to be used as "molecular rulers" to probe the tertiary and quaternary structures of proteins. The chemical composition of the spacer arm also influences key properties such as water solubility, cell membrane permeability, and whether the linkage can be cleaved.

The primary drawback of using simple homobifunctional reagents is the potential for creating a wide range of poorly defined products. Because the reaction proceeds in a single step, self-conjugation, polymerization, and other undesirable side reactions can occur, which can complicate analysis.

Classification of Homobifunctional Crosslinkers

Homobifunctional crosslinkers are primarily classified based on the functional group they target.

Amine-Reactive Crosslinkers

These are the most common type of homobifunctional crosslinkers, targeting the abundant primary amines on protein surfaces.

N-Hydroxysuccinimide (NHS) Esters NHS esters are widely favored for their high reactivity and efficiency in conjugating with primary amines to form stable, irreversible amide bonds. The reaction proceeds via nucleophilic acyl substitution, releasing N-hydroxysuccinimide (NHS) as a byproduct.

-

Reaction Conditions: NHS ester reactions are most efficient in physiological to slightly alkaline conditions (pH 7.2 to 9.0), where the target amine groups are deprotonated and thus more nucleophilic.

-

Stability and Solubility: A key consideration is the hydrolysis of the NHS ester, which competes with the amine reaction and becomes more pronounced at higher pH. Many NHS esters are insoluble in water and must first be dissolved in an organic solvent like DMSO or DMF. To overcome this, water-soluble versions containing sulfonate groups (Sulfo-NHS esters) have been developed, which are ideal for crosslinking cell-surface proteins as they are membrane-impermeable.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Bis-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] This process can enhance protein stability, increase solubility, reduce immunogenicity, and prolong circulation half-life.[3][4][5] Bis-PEG10-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. This symmetrical linker allows for the crosslinking of two molecules with primary amine groups, or the introduction of a hydrophilic spacer between a protein and another moiety. The carboxylic acid groups can be activated using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminus.

These application notes provide a detailed protocol for the conjugation of proteins using this compound, including the activation of the linker, the conjugation reaction, and the purification and characterization of the resulting PEGylated protein.

Principle of the Method

The conjugation of a protein to another molecule using this compound is a two-step process. First, the carboxylic acid groups of the this compound are activated with EDC and NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate formed with EDC alone. In the second step, the NHS-activated PEG linker reacts with primary amine groups on the target protein(s) to form a stable amide bond, releasing NHS as a byproduct.

Materials and Equipment

-

This compound

-

Protein(s) to be conjugated

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system

-

Analytical Equipment: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometry (e.g., MALDI-TOF or LC-MS)

-

Standard laboratory equipment: pH meter, vortex mixer, centrifuge, reaction tubes.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Crosslinking using this compound

This protocol describes the crosslinking of two different proteins (Protein A and Protein B) using this compound.

Step 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Protein A

-

Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add the activated this compound solution to the Protein A solution. The molar ratio of activated linker to Protein A will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Purification of Protein A-PEG-acid Intermediate

-

Remove the excess unreacted this compound and byproducts using a desalting column or dialysis against Conjugation Buffer. This step is crucial to prevent unwanted crosslinking of Protein B in the next step.

Step 4: Activation of the Second Carboxylic Acid Group

-

To the purified Protein A-PEG-acid conjugate, add a fresh 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature.

Step 5: Conjugation to Protein B

-

Dissolve Protein B in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add the activated Protein A-PEG-NHS ester to the Protein B solution. An equimolar ratio of Protein A to Protein B is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 6: Quenching the Reaction

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

Step 7: Purification of the Conjugate

-

Purify the final Protein A-PEG-Protein B conjugate from unreacted proteins and other byproducts using size-exclusion chromatography (SEC).

Protocol 2: One-Pot Protein Homodimerization using this compound

This protocol describes the formation of a homodimer of a single protein (Protein A).

Step 1: Activation of this compound

-

Follow Step 1 of Protocol 1.

Step 2: Conjugation Reaction

-

Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Slowly add the activated this compound solution to the Protein A solution while gently stirring. The molar ratio of activated linker to protein should be carefully optimized to favor intramolecular crosslinking or the desired degree of oligomerization. A starting point of 1:1 to 5:1 (linker:protein) is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

-

Follow Steps 6 and 7 of Protocol 1.

Characterization of PEGylated Proteins

The extent and nature of protein PEGylation should be thoroughly characterized.

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. A shift in the band to a higher molecular weight indicates successful conjugation.

-

Size-Exclusion Chromatography (SEC): To determine the purity of the conjugate and separate it from unreacted protein and aggregates.

-

Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the number of PEG chains attached per protein molecule.

-

UV-Vis Spectroscopy: To determine the protein concentration.

-

Functional Assays: To assess the biological activity of the PEGylated protein compared to the native protein.

Quantitative Data Summary

The following tables provide hypothetical data for a typical protein conjugation experiment using this compound. Actual results will vary depending on the protein and reaction conditions.

Table 1: Optimization of Molar Ratio of Activated this compound to Protein

| Molar Ratio (Linker:Protein) | Conjugation Efficiency (%) | Monomer (%) | Dimer (%) | Aggregates (%) |

| 1:1 | 35 | 65 | 30 | 5 |

| 5:1 | 68 | 32 | 55 | 13 |

| 10:1 | 85 | 15 | 70 | 15 |

| 20:1 | 92 | 8 | 65 | 27 |

Table 2: Characterization of Purified Protein Dimer

| Parameter | Unmodified Protein | Purified Dimer |

| Molecular Weight (SDS-PAGE) | 50 kDa | ~105 kDa |

| Molecular Weight (Mass Spec) | 50,125 Da | 100,808 Da |

| Purity (SEC) | >98% | >95% |

| Biological Activity | 100% | 85% |

Diagrams

Caption: Workflow for two-step protein-protein crosslinking.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. PEGylation - Wikipedia [en.wikipedia.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

Activating Bis-PEG10-acid with EDC and NHS: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG10-acid is a homobifunctional polyethylene glycol (PEG) derivative characterized by a terminal carboxylic acid group at each end of a discrete 10-unit PEG chain.[1][2][3] This symmetrical structure is particularly valuable in bioconjugation, serving as a hydrophilic spacer to link two molecular entities, such as proteins, peptides, or small molecules.[1][] The PEG linker enhances the solubility and stability of the resulting conjugate and can reduce steric hindrance. Activation of the terminal carboxylic acids is a critical step to enable covalent bond formation with amine-containing molecules. This protocol details the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

The activation process is a two-step reaction. Initially, EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS mitigates this instability by converting the O-acylisourea intermediate into a more stable NHS ester. This NHS ester is then capable of reacting efficiently with primary amines at a physiological pH to form a stable amide bond.

Reaction Mechanism

The activation of a carboxylic acid with EDC and NHS proceeds through the formation of an amine-reactive NHS ester.

Caption: EDC/NHS activation of this compound.

Quantitative Data Summary

The following table summarizes the recommended molar ratios and concentrations for the activation and subsequent conjugation reactions. Optimization may be required depending on the specific application and the nature of the amine-containing molecule.

| Reagent/Parameter | Recommended Molar Ratio/Concentration | Purpose |

| EDC | 2 to 10-fold molar excess over this compound | Activation of the carboxyl group |

| NHS/Sulfo-NHS | 1.2 to 5-fold molar excess over this compound | Stabilization of the activated intermediate |

| This compound | - | Linker to be activated |

| Amine-Containing Molecule | 1:1.5 to 1:10 (Molecule:Activated Linker) | Conjugation to the activated linker |

| Quenching Agent (e.g., Tris, Glycine, Hydroxylamine) | 20-50 mM final concentration | To stop the reaction by consuming unreacted NHS esters |

Experimental Protocols

This section provides detailed protocols for the activation of this compound in both aqueous and organic solvent systems.

Protocol 1: Aqueous Activation of this compound

This protocol is suitable for activating this compound for subsequent conjugation to biomolecules in an aqueous environment.

Materials and Reagents:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced aqueous solubility

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine containing buffers like borate or carbonate buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

Dissolve the desired amount of this compound in Activation Buffer.

-

Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS over the linker is a good starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to an Amine-Containing Molecule:

-

The activated Bis-PEG10-NHS ester is unstable in aqueous solution and should be used immediately for conjugation.

-

For sensitive applications, excess EDC and byproducts can be removed using a desalting column equilibrated with Coupling Buffer.

-

Add the activated Bis-PEG10-NHS ester solution to the solution of the amine-containing molecule (e.g., protein) in Coupling Buffer. The pH of the reaction should be adjusted to 7.2-7.5 for efficient conjugation.

-

The molar ratio of the activated linker to the amine-containing molecule should be optimized, with a starting point of 1.5 to 10-fold molar excess of the linker.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS esters.

-

Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Caption: Aqueous activation and conjugation workflow.

Protocol 2: Organic Solvent-Based Activation of this compound

This protocol is suitable for activating this compound for subsequent reactions in an organic solvent or for the preparation of a more stable, isolated NHS ester.

Materials and Reagents:

-

This compound

-

EDC-HCl

-

NHS

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling in organic solvent)

-

Flash chromatography supplies (e.g., C18 silica gel)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

-

Activation of this compound:

-

Add EDC-HCl (2 equivalents) and NHS (2 equivalents) to the solution of this compound.

-

Stir the reaction mixture at room temperature for at least 1 hour. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Subsequent Amine Coupling (Example):

-

To the activated Bis-PEG10-NHS ester solution, add the amine-containing molecule (1.5 equivalents).

-

If the amine is in the form of a salt, add a non-nucleophilic base such as DIPEA (1.5 equivalents) to neutralize it.

-

Continue stirring the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography on C18 silica gel to yield the pure activated or conjugated product.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inefficient activation of the carboxylic acid. | Ensure the pH of the activation buffer is between 4.5 and 6.0. Use fresh EDC and NHS solutions. Increase the molar excess of EDC and NHS. |

| Hydrolysis of the NHS ester. | Use the activated NHS ester immediately for conjugation. If using an aqueous protocol, consider using the more stable Sulfo-NHS. | |

| Inactive amine-containing molecule. | Ensure the pH of the coupling buffer is between 7.2 and 8.0 to facilitate the reaction with primary amines. Confirm the presence of accessible primary amines on the target molecule. | |

| Precipitation during Reaction | Poor solubility of reactants or products. | For aqueous reactions, ensure the biomolecule is at a suitable concentration. If using an organic solvent, ensure it is anhydrous and suitable for all reactants. The use of PEG linkers generally improves solubility. |

| High Degree of Non-specific Binding | Reaction conditions are too harsh. | Optimize the molar excess of the activated linker and the reaction time. |

| Inefficient quenching. | Ensure the quenching agent is added at a sufficient concentration and for an adequate amount of time. |

References

Applications of Bis-PEG10-acid in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1][2]

Bis-PEG10-acid is a homobifunctional, monodisperse PEG linker containing two terminal carboxylic acid groups.[3][4] This linker is particularly useful for conjugating payloads to the lysine residues on an antibody via stable amide bonds. The hydrophilic 10-unit PEG spacer helps to mitigate the hydrophobicity of many cytotoxic payloads, thereby improving the solubility and in vivo performance of the resulting ADC.[5] This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Key Applications of this compound in ADC Development

-

Improving ADC Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC. The hydrophilic PEG10 chain of this compound increases the overall hydrophilicity of the ADC, reducing the propensity for aggregation.

-

Enhancing Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.

-

Lysine-Based Conjugation: this compound is designed for conjugation to the ε-amino groups of lysine residues on the antibody. While this method can result in a heterogeneous mixture of ADC species, it is a well-established and robust conjugation strategy.

-

Homobifunctional Crosslinking: As a homobifunctional linker, this compound can be used to link two different molecules that both possess amine groups, or to dimerize a single type of molecule. In the context of ADCs, it is typically used to attach a payload that has been pre-functionalized with an amine group to the antibody.

Data Presentation

The inclusion of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. While this data is not specific to this compound, it illustrates the expected trends.

Table 1: Impact of PEGylation on ADC Pharmacokinetics